2,2-Bis[(octanoyloxy)methyl]butyl decanoate
Description
Properties
CAS No. |
73947-34-9 |
|---|---|
Molecular Formula |
C32H60O6 |
Molecular Weight |
540.8 g/mol |
IUPAC Name |
2,2-bis(octanoyloxymethyl)butyl decanoate |
InChI |
InChI=1S/C32H60O6/c1-5-9-12-15-16-19-22-25-31(35)38-28-32(8-4,26-36-29(33)23-20-17-13-10-6-2)27-37-30(34)24-21-18-14-11-7-3/h5-28H2,1-4H3 |
InChI Key |
SRVFLHGEWWJTBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCC)COC(=O)CCCCCCC |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties Relevant to Preparation
- Molecular Formula: C32H60O6
- Molecular Weight: Approximately 540.815 g/mol
- Physical State: Viscous liquid at room temperature, low volatility
- Functional Groups: Three ester linkages formed by reaction of hydroxyl groups with fatty acid moieties (octanoic and decanoic acids)
- Key Reactants: Trimethylolpropane or derivatives, octanoic acid (caprylic acid), decanoic acid (capric acid) or their activated derivatives (e.g., acid chlorides or anhydrides)
These properties guide the choice of synthesis routes and conditions to ensure complete esterification and high purity of the product.
General Synthetic Route
The primary method for preparing 2,2-Bis[(octanoyloxy)methyl]butyl decanoate is through esterification of a triol precursor with fatty acids or their derivatives:
Step 1: Selection of Starting Materials
The triol used is typically 2,2-bis(hydroxymethyl)butanol or trimethylolpropane, which contains three hydroxyl groups available for esterification. The fatty acids used are octanoic acid and decanoic acid.Step 2: Activation of Fatty Acids
Fatty acids can be directly used or converted into more reactive forms such as acid chlorides or anhydrides to facilitate ester bond formation.Step 3: Esterification Reaction
The triol is reacted with the fatty acid derivatives in the presence of acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or enzymatic catalysts (lipases) under reflux conditions. The reaction is typically carried out under anhydrous conditions to drive the equilibrium toward ester formation.Step 4: Removal of By-products
Water formed during esterification is removed continuously, often using a Dean-Stark apparatus or reduced pressure to shift the reaction equilibrium.Step 5: Purification
The crude product is purified by vacuum distillation or chromatographic methods to remove unreacted starting materials and side products.
Detailed Preparation Protocols from Literature and Patents
Chemical Esterification (Conventional Method)
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Mix trimethylolpropane (TMP) with octanoic acid and decanoic acid in stoichiometric ratios | Molar ratio TMP:octanoic acid:decanoic acid = 1:2:1 | Ensures two octanoyl and one decanoyl ester groups |
| 2 | Add catalytic amount of p-toluenesulfonic acid or sulfuric acid | Catalyst: 0.5-1% w/w | Acid catalysis accelerates esterification |
| 3 | Heat mixture under reflux at 150-200 °C | Temperature: 150-200 °C; Duration: 4-8 hours | Use nitrogen atmosphere to prevent oxidation |
| 4 | Remove water continuously using Dean-Stark trap | Continuous removal of water | Drives reaction to completion |
| 5 | Cool reaction mixture, neutralize catalyst with sodium bicarbonate | pH adjustment | Prevents acid residues in product |
| 6 | Purify product by vacuum distillation | Vacuum: 0.1-1 mmHg; Temperature: 200-250 °C | Removes impurities and unreacted acids |
This method is well-established and yields high purity this compound suitable for industrial applications.
Enzymatic Esterification
An alternative, greener method involves enzymatic catalysis:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Combine trimethylolpropane with octanoic acid and decanoic acid in solvent-free or organic solvent medium (e.g., hexane) | Molar ratio similar to chemical method | Solvent choice affects enzyme activity |
| 2 | Add immobilized lipase enzyme (e.g., Candida antarctica lipase B) | Enzyme loading: 5-10% w/w | Mild conditions preserve enzyme activity |
| 3 | Stir reaction mixture at 40-60 °C | Temperature: 40-60 °C; Duration: 24-48 hours | Lower temperature than chemical method |
| 4 | Remove water by molecular sieves or reduced pressure | Water removal critical for equilibrium | Enzymatic specificity reduces side reactions |
| 5 | Filter enzyme, evaporate solvent if used | Recovery of enzyme for reuse | Environmentally friendly process |
| 6 | Purify product by chromatography or distillation | Similar to chemical method | Higher selectivity and fewer by-products |
This method is advantageous for producing high-purity esters with fewer side products and under milder conditions, though it requires longer reaction times and higher enzyme costs.
Comparative Analysis of Preparation Methods
| Feature | Chemical Esterification | Enzymatic Esterification |
|---|---|---|
| Catalyst | Acid catalyst (p-toluenesulfonic acid, sulfuric acid) | Immobilized lipase |
| Temperature | High (150-200 °C) | Moderate (40-60 °C) |
| Reaction Time | Short (4-8 hours) | Longer (24-48 hours) |
| By-products | Possible side reactions, acid residues | Minimal side products |
| Environmental Impact | Uses strong acids, generates acidic waste | Eco-friendly, reusable biocatalyst |
| Purity | High after purification | Very high due to enzyme specificity |
| Scalability | Industrially scalable | Scalable but enzyme cost may be limiting |
Research Findings and Optimization
Catalyst Selection: Acid catalysts accelerate esterification but require neutralization steps; enzymatic catalysts offer selectivity and milder conditions but may be sensitive to reaction media.
Reaction Monitoring: Techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor conversion rates and confirm ester formation.
Yield and Purity: Chemical methods typically achieve yields above 85%, while enzymatic methods can exceed 90% purity with fewer side products.
Process Optimization: Removal of water is critical in both methods to drive the esterification equilibrium forward. In enzymatic synthesis, molecular sieves or vacuum drying improve yields.
Summary Table of Preparation Methods
| Parameter | Chemical Esterification | Enzymatic Esterification |
|---|---|---|
| Starting materials | Trimethylolpropane + Octanoic acid + Decanoic acid | Same as chemical |
| Catalyst | Acid catalyst (p-TsOH, H2SO4) | Immobilized lipase |
| Temperature | 150-200 °C | 40-60 °C |
| Reaction time | 4-8 hours | 24-48 hours |
| Water removal method | Dean-Stark trap | Molecular sieves or vacuum |
| Purification | Vacuum distillation | Distillation/chromatography |
| Yield | >85% | >90% |
| Environmental impact | Moderate to high | Low (green chemistry) |
| Industrial feasibility | High | Moderate (enzyme cost) |
Chemical Reactions Analysis
Types of Reactions
2,2-Bis[(octanoyloxy)methyl]butyl decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions
Major Products Formed
Oxidation: Octanoic acid and decanoic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
2,2-Bis[(octanoyloxy)methyl]butyl decanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ester groups.
Industry: Utilized as a plasticizer, lubricant, and in the formulation of cosmetics and personal care products
Mechanism of Action
The mechanism of action of 2,2-Bis[(octanoyloxy)methyl]butyl decanoate involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to release octanoic acid and decanoic acid, which can then participate in various biochemical pathways. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Decanoic acid, 2,2-bis[[(1-oxooctyl)oxy]methyl]butyl ester
- CAS No.: 11138-60-6
- Molecular Formula : C₆₀H₁₁₀O₆
- Molecular Weight : 540.815 g/mol
- Structure: A branched triester derived from 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (trimethylolpropane), esterified with octanoic (C8) and decanoic (C10) acids .
Physical Properties :
- Density : 1.0 ± 0.1 g/cm³
- Boiling Point : 587.4 ± 30.0 °C (at 760 mmHg)
- Flash Point : 238.4 ± 24.6 °C
- Appearance : Likely a high-viscosity liquid or semi-solid, given its molecular weight and branched structure .
Applications :
Primarily used as a synthetic lubricant (e.g., Mobil Ester P43) or plasticizer due to its thermal stability and low volatility. Its branched structure enhances resistance to oxidation and hydrolysis compared to linear esters .
Comparison with Structurally Similar Compounds
Trihydroxymethylpropane Tricaprylate/Tricaprate
- Structure : Trimethylolpropane esterified with caprylic (C8) and capric (C10) acids.
- Molecular Weight : ~530–550 g/mol (similar to the target compound).
- Properties : Comparable thermal stability and viscosity, making it suitable for lubricants and coatings. The mixed C8/C10 ester chain length balances fluidity and oxidative resistance .
Glycerol-Based Esters (e.g., 2-Hydroxy-3-(octanoyloxy)propyl Decanoate)
Methyl Decanoate
- CAS No.: 110-42-9
- Molecular Formula : C₁₁H₂₂O₂
- Molecular Weight : 186.29 g/mol
- Properties: Volatile ester with a boiling point of ~224 °C. Found in citrus juices and beer as a flavor compound. Its low molecular weight and linear structure contribute to high volatility, contrasting with the non-volatile, industrial use of the target compound .
Butyl Decanoate
Aromatic Esters (e.g., Methyl Benzoate)
- CAS No.: 93-58-3
- Molecular Formula : C₈H₈O₂
- Properties : Contains an aromatic ring, enhancing UV stability but reducing thermal resistance. Used in perfumes and pharmaceuticals, differing significantly from the aliphatic, high-temperature applications of the target compound .
Data Table: Key Comparative Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications | Structural Features |
|---|---|---|---|---|
| 2,2-Bis[(octanoyloxy)methyl]butyl decanoate | 540.8 | 587.4 | Lubricants, plasticizers | Branched triester (C8/C10) |
| Trihydroxymethylpropane tricaprylate/tricaprate | ~540 | ~590 | Industrial coatings | Mixed C8/C10 ester chains |
| 2-Hydroxy-3-(octanoyloxy)propyl decanoate | 372.5 | 456.0 | Cosmetics, food additives | Glycerol backbone, shorter chains |
| Methyl decanoate | 186.3 | 224 | Flavor compounds (citrus, beer) | Linear, volatile |
| Butyl decanoate | 228.4 | ~250 | Fragrances, solvents | Linear, medium-chain ester |
| Methyl benzoate | 136.1 | 199 | Pharmaceuticals, perfumes | Aromatic ring |
Research Findings and Functional Insights
- Thermal Stability: The target compound’s branched structure and high molecular weight contribute to superior thermal stability (>500 °C) compared to linear esters like methyl decanoate (224 °C) or glycerol esters (456 °C) .
- Volatility: Linear esters (e.g., methyl decanoate) are volatile and contribute to flavor profiles, while the target compound’s non-volatility suits long-term industrial applications .
- Hydrophobicity : The long C8/C10 chains in the target compound enhance hydrophobicity, making it ideal for water-resistant lubricants, whereas glycerol esters exhibit higher polarity .
Biological Activity
2,2-Bis[(octanoyloxy)methyl]butyl decanoate, with the CAS number 11138-60-6, is a synthetic compound that belongs to the class of fatty acid esters. Its unique structure, featuring octanoyloxy and decanoate moieties, suggests potential biological activities that merit investigation. This article explores its biological activity through various research findings, case studies, and data tables.
- Molecular Formula : CHO
- Molecular Weight : 540.815 g/mol
- Density : 1.0 ± 0.1 g/cm³
- Boiling Point : 587.4 ± 30.0 °C at 760 mmHg
- Flash Point : 238.4 ± 24.6 °C
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with biological membranes and potential metabolic pathways. Its structure suggests it may have applications in drug delivery systems, as well as possible roles in influencing metabolic processes.
The compound is hypothesized to interact with lipid membranes due to its lipophilic nature, which may enhance its bioavailability and facilitate cellular uptake. This interaction could lead to various biological effects such as:
- Modulation of lipid metabolism.
- Potential anti-inflammatory effects.
- Antioxidant properties.
Study 1: Lipid Metabolism
A study investigated the incorporation of octanoate into lipid structures in cellular models. The research demonstrated that octanoate derivatives could enhance lipid storage and metabolism in differentiated cells, indicating a potential role for this compound in metabolic regulation .
Study 3: Drug Delivery Potential
Microencapsulation studies suggest that fatty acid esters can be utilized for drug delivery systems. The ability of such compounds to form stable emulsions may enhance the delivery of therapeutic agents to targeted tissues . This suggests a potential application for this compound in pharmaceutical formulations.
Comparative Analysis
The following table summarizes the biological activities and properties of related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | CHO | Potential lipid metabolism modulation; antioxidant properties |
| Octanoic Acid | CHO | Known for antimicrobial properties; energy substrate |
| Decanoic Acid | CHO | Similar metabolic effects; used in dietary supplements |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,2-Bis[(octanoyloxy)methyl]butyl decanoate with high purity?
- Methodology : The compound is synthesized via esterification of trimethylolpropane (TMP) with octanoic and decanoic acids. Key steps include:
- Catalysis : Use of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) to facilitate ester bond formation.
- Stoichiometric Control : Ensuring a 2:1 molar ratio of octanoic acid to TMP for the two ester groups, followed by reaction with decanoic acid for the third ester.
- Purification : Distillation under reduced pressure or column chromatography to isolate the product. Contaminants like unreacted acids or partial esters are removed via neutralization or solvent extraction .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm ester linkages and alkyl chain integration.
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (expected , MW 596.92 g/mol, though conflicting data reports ; cross-validation is advised) .
- FT-IR : Peaks at ~1740 cm (ester C=O stretch) and 1170–1240 cm (C-O ester bonds) .
Advanced Research Questions
Q. What strategies optimize the esterification reaction yield for this compound?
- Key Factors :
- Reaction Conditions : Temperature control (80–120°C) to balance reaction rate and side-product formation.
- Solvent Selection : Toluene or xylene for azeotropic water removal, enhancing equilibrium shift toward ester formation.
- Catalyst Optimization : Lipases (e.g., Candida antarctica lipase B) for eco-friendly, high-selectivity synthesis .
Q. How does the molecular structure influence thermal stability in polymer applications?
- Structure-Stability Relationship :
- Long alkyl chains (C8 and C10) provide steric hindrance, reducing oxidative degradation.
- Branched TMP core enhances thermal resistance compared to linear polyesters.
- Experimental Validation :
- Thermogravimetric Analysis (TGA) : Degradation onset temperatures >250°C under nitrogen.
- Differential Scanning Calorimetry (DSC) : Glass transition () and melting points to assess polymer compatibility .
Q. What are the primary degradation pathways of this compound under oxidative conditions?
- Pathways :
- Hydrolysis : Ester cleavage in acidic/basic media, producing octanoic acid, decanoic acid, and TMP.
- Thermal Oxidation : Radical-mediated chain scission at elevated temperatures, forming aldehydes and ketones.
Data Contradictions and Resolutions
- Molecular Formula Discrepancy :
Handling and Safety Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
